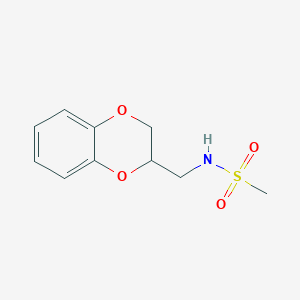
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)methanesulfonamide, commonly known as DBDMS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have various biochemical and physiological effects. DBDMS has been synthesized using different methods and has been used in various scientific research applications.
作用机制
DBDMS acts as a covalent inhibitor of cysteine proteases by reacting with the thiol group of the active site cysteine residue. The covalent bond formation between DBDMS and the cysteine residue results in the irreversible inhibition of the protease activity. DBDMS also acts as a probe for studying the activity of enzymes such as histone deacetylases and sirtuins by reacting with the active site cysteine residue and forming a covalent bond.
Biochemical and Physiological Effects
DBDMS has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of cysteine proteases involved in the regulation of apoptosis. DBDMS has also been shown to inhibit the activity of histone deacetylases and sirtuins, resulting in the modulation of gene expression and cellular processes such as DNA repair and apoptosis.
实验室实验的优点和局限性
DBDMS has several advantages for use in lab experiments. It is a potent and selective inhibitor of cysteine proteases, making it a valuable tool for studying the function of these enzymes. DBDMS is also a covalent inhibitor, which allows for irreversible inhibition of the protease activity. However, DBDMS has some limitations, such as its potential for off-target effects due to the reactivity of the sulfonamide group with other nucleophiles. The irreversible inhibition of the protease activity can also limit the ability to study the reversibility of the inhibition.
未来方向
There are several future directions for the use of DBDMS in scientific research. One direction is the development of more selective and potent inhibitors of cysteine proteases based on the structure of DBDMS. Another direction is the use of DBDMS as a tool for studying the function of other proteins involved in cellular processes such as DNA repair and apoptosis. The use of DBDMS in combination with other inhibitors or drugs could also provide new insights into the mechanisms of action of these compounds. Finally, the development of new methods for the synthesis of DBDMS could provide improved yields and purity of the compound, making it more accessible for scientific research.
合成方法
DBDMS has been synthesized using different methods. One of the most commonly used methods is the reaction of 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of DBDMS as a white solid. The purity of DBDMS can be improved by recrystallization from a suitable solvent.
科学研究应用
DBDMS has been widely used in scientific research as a tool for studying the function of various proteins. It has been used as a covalent inhibitor of cysteine proteases, such as cathepsin B, cathepsin L, and papain. DBDMS has also been used as a probe for studying the activity of enzymes such as histone deacetylases and sirtuins. In addition, DBDMS has been used as a tool for studying the function of proteins involved in DNA repair and apoptosis.
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-16(12,13)11-6-8-7-14-9-4-2-3-5-10(9)15-8/h2-5,8,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVBEZLFIMUCLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1COC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


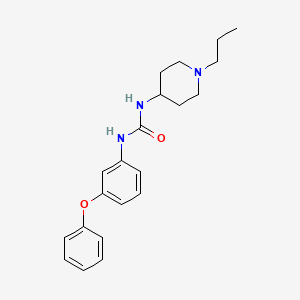
![N-[(2,6-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564919.png)
![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7564925.png)
![3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B7564930.png)

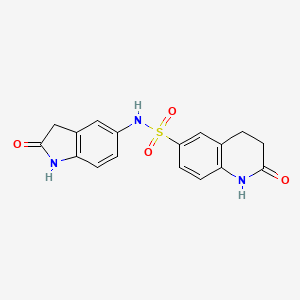

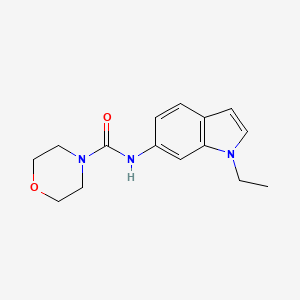
![1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B7564987.png)
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7564992.png)
![2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564998.png)
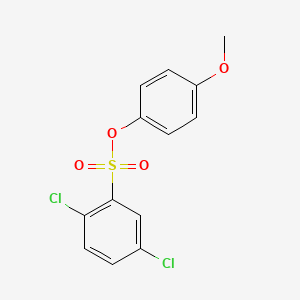
![[2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate](/img/structure/B7565015.png)